molecular formula C48H99BO3 B1583243 Trihexadecyl borate CAS No. 2665-11-4

Trihexadecyl borate

Cat. No. B1583243
CAS RN: 2665-11-4
M. Wt: 735.1 g/mol
InChI Key: WZGVRXXJKGXOBR-UHFFFAOYSA-N
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Description

Trihexadecyl borate (THDB) is a boron-containing compound that has garnered significant attention in scientific research. Its unique properties make it a promising candidate for biochemical and physiological studies. One notable application is its role as a surfactant in lipid nanoparticle preparation for gene delivery .


Synthesis Analysis

The synthesis of Trihexadecyl borate involves the esterification of boric acid (H3BO3) with 1-hexadecanol . This reaction results in the formation of the compound, which is characterized by its long hydrocarbon tail and boron atom .


Molecular Structure Analysis

Trihexadecyl borate has the empirical formula C48H99BO3 and a molecular weight of 735.11 g/mol . Its chemical structure consists of a triester formed by three hexadecyl (C16H33) groups attached to a central boron atom. The hydrophobic nature of the hexadecyl chains contributes to its surfactant properties .


Chemical Reactions Analysis

Trihexadecyl borate’s chemical reactivity primarily revolves around its ester bonds. It can undergo hydrolysis, yielding boric acid and hexadecanol. Additionally, it may participate in reactions involving boron-centered chemistry, although specific examples would require further investigation .


Physical And Chemical Properties Analysis

  • Other Properties : Further investigation is needed to explore its optical, electrical, and thermal properties .

Scientific Research Applications

Synthesis and Distillation Properties

  • Trihexadecyl borate has been synthesized through the action of 1-hexadecanol on boric acid. It's notable for its ability to be distilled in a high vacuum without decomposition, a property shared with other hexadecyl esters like trihexadecyl phosphite and tetrahexadecylorhosilicate (Arbuzov & Vinogradova, 1953).

Tribological Applications

  • In tribology, N-containing heterocyclic borate esters, similar in structure to trihexadecyl borate, have shown significant potential. For instance, B-N and B-S-N triazine borate esters exhibit good antiwear and extreme pressure properties when used as lubricating additives in mineral oil. This research highlights the improved hydrolytic stability and the formation of protective tribofilms (Li et al., 2015).

Polymerization Catalysts

  • Pentafluorophenyl borates, a class that includes compounds like trihexadecyl borate, are used as co-catalysts in metallocene-based processes for olefin polymerization. This application takes advantage of the unique properties of these borates, contributing significantly to the efficiency of industrial polymerization processes (Piers & Chivers, 1997, 1998).

Brake Fluid Manufacturing

  • In automotive applications, equilibrium constants of trialkyl borates, which include trihexadecyl borate, have been used to determine the quality of automobile brake fluids. This research underlines the role of such compounds in meeting the quality criteria set by regulatory bodies like the U.S. Department of Transportation (Troch et al., 1991).

Electrolyte Additives in Batteries

  • Tris(trimethylsilyl)borate and similar borate compounds have been used to improve the interfacial stability of high-voltage cathodes in lithium-ion batteries. The presence of these additives significantly enhances the cyclic performance and capacity retention of the batteries (Li et al., 2015).

properties

IUPAC Name

trihexadecyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H99BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-50-49(51-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)52-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGVRXXJKGXOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H99BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303395
Record name Trihexadecyl borate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trihexadecyl borate

CAS RN

2665-11-4
Record name NSC158140
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Record name Trihexadecyl borate
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Record name Trihexadecyl Borate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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